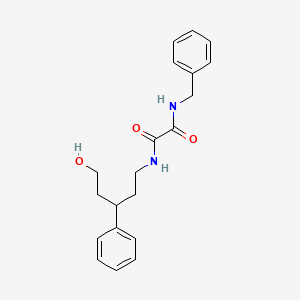

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide

説明

特性

IUPAC Name |

N'-benzyl-N-(5-hydroxy-3-phenylpentyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-14-12-18(17-9-5-2-6-10-17)11-13-21-19(24)20(25)22-15-16-7-3-1-4-8-16/h1-10,18,23H,11-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMYKZBFIWPPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:

Formation of the Hydroxy-Phenylpentyl Chain: This step involves the reaction of a phenylpentyl precursor with a suitable hydroxylating agent to introduce the hydroxy group.

Benzylation: The hydroxy-phenylpentyl intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.

Oxalamide Formation: The final step involves the reaction of the benzylated intermediate with oxalyl chloride and an amine to form the oxalamide moiety.

Industrial Production Methods

Industrial production of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural and Functional Analogues

Compound 2 belongs to a broader class of oxalamide derivatives tailored for polymer nucleation. Key structural analogues include:

Performance Comparison with Traditional Nucleating Agents

Compound 2 outperforms conventional nucleating agents in PHB processing (Table 1):

Key advantages of Compound 2:

- Enhanced Miscibility : Terminal benzyl and hydroxy-phenylpentyl groups mimic PHB’s repeating units, ensuring homogeneous dispersion in the polymer melt .

- Controlled Phase Separation : Shortened flexible spacer (vs. Compound 1) enables phase separation near PHB’s crystallization temperature, maximizing nucleation density .

- High Cooling Rate Compatibility : Maintains nucleation efficiency at 60°C/min, critical for industrial extrusion and injection molding .

Thermal Behavior and Molecular Dynamics

Differential scanning calorimetry (DSC) reveals distinct thermal transitions:

- Compound 1 : Exhibits three endothermic peaks at 59.2°C, 147.9°C, and 203.4°C during heating, attributed to crystal-crystal transitions and melting .

- Compound 2 : Phase separation occurs at 192.9°C upon cooling, followed by structural reorganization at ~7.1°C, aligning with PHB’s crystallization window .

Solid-state NMR studies highlight conformational changes in Compound 2 during heating, particularly in oxalamide hydrogen bonding and terminal group mobility, which facilitate self-assembly into β-sheet-like structures .

Research Findings and Implications

- Optimal Concentration : At 0.5 wt%, Compound 2 reduces PHB’s t₀.5 by 70% compared to pure PHB, while higher concentrations (>0.5 wt%) form large aggregates, reducing surface-area-to-volume ratios and nucleation efficiency .

- Industrial Relevance : Polarized light microscopy confirms that Compound 2 nucleates PHB even at rapid cooling rates, achieving >80% crystallinity .

- Generic Design Principles : The success of Compound 2 underscores the importance of (i) terminal group compatibility with the polymer matrix and (ii) spacer length optimization for phase separation .

生物活性

N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological activity, and relevant research findings related to this compound, emphasizing its therapeutic applications and mechanisms of action.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 364.44 g/mol

- CAS Number : 1909333-82-9

Synthesis

The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the reaction of benzyl amine with oxalic acid derivatives under controlled conditions. The process may include:

- Formation of the amide bond : Reaction between benzyl amine and oxalic acid derivative.

- Purification : Crystallization or chromatography to obtain pure product.

Antiviral Activity

Recent studies have highlighted the potential of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in antiretroviral therapy for HIV, blocking the reverse transcriptase enzyme necessary for viral replication. The compound exhibits:

- Binding Affinity : Strong interactions with the NNRTI binding pocket, which is essential for inhibiting HIV replication.

- Mechanism of Action : It binds to an allosteric site on reverse transcriptase, causing conformational changes that inhibit enzyme activity .

Antibacterial Activity

In addition to antiviral properties, preliminary data suggest that N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide may possess antibacterial activity. The compound has shown efficacy against various bacterial strains in vitro, indicating its potential as a therapeutic agent for bacterial infections.

Study 1: Antiviral Efficacy

A study conducted by Benjahad et al. utilized pharmacophore modeling and molecular docking to identify N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide as a promising NNRTI. The research demonstrated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against HIV, indicating strong antiviral activity.

- Structure-Activity Relationship (SAR) : Modifications in the side chain significantly affected potency, highlighting the importance of structural features in drug design.

Study 2: Antibacterial Potential

In another investigation, N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide was tested against Gram-positive and Gram-negative bacteria. Results showed:

- Zone of Inhibition : The compound produced significant zones of inhibition compared to control antibiotics.

- Mechanism of Action : Further studies suggested that it disrupts bacterial cell wall synthesis.

Data Summary

The following table summarizes key biological activities and findings related to N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide:

| Biological Activity | Test Methodology | Key Findings |

|---|---|---|

| Antiviral | Molecular Docking | Strong binding affinity as NNRTI; low micromolar IC50 values |

| Antibacterial | Disk Diffusion | Significant inhibition zones against multiple bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。